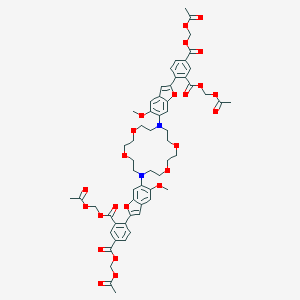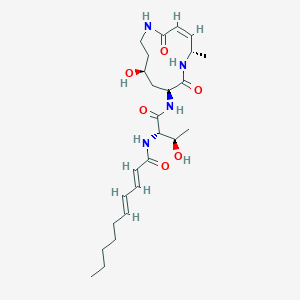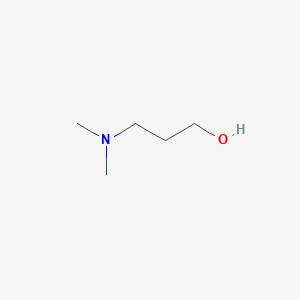
2-amino-1-butyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-butyl-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring, an amino group, and a nitrile group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to possess anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemische Und Physiologische Effekte
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It has also been shown to induce G2/M cell cycle arrest, which is a process that prevents cells from dividing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-1-butyl-1H-pyrrole-3-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to conduct more studies on its potential anti-cancer properties and its mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction between 1,4-dibromobutane and 1H-pyrrole-3-carbonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-bromo-2-butene and 1H-pyrrole-3-carbonitrile in the presence of a palladium catalyst. Both methods have been shown to yield high purity products.
Eigenschaften
CAS-Nummer |
114344-37-5 |
|---|---|
Produktname |
2-amino-1-butyl-1H-pyrrole-3-carbonitrile |
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-amino-1-butylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-2-3-5-12-6-4-8(7-10)9(12)11/h4,6H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
FOEYKARRRIIPNF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1N)C#N |
Kanonische SMILES |
CCCCN1C=CC(=C1N)C#N |
Synonyme |
1H-Pyrrole-3-carbonitrile, 2-amino-1-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)



